Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl ester group at the 2-position and a sulfonylmethyl group attached to a 4-bromophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Bromination: The bromine atom is introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Esterification: The methyl ester group is typically introduced through esterification reactions using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like Pd/C and hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: The corresponding de-brominated compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonylmethyl group can interact with active sites of enzymes, while the furan ring can provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(((4-chlorophenyl)sulfonyl)methyl)furan-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-(((4-methylphenyl)sulfonyl)methyl)furan-2-carboxylate: Similar structure but with a methyl group instead of bromine.
Methyl 5-(((4-nitrophenyl)sulfonyl)methyl)furan-2-carboxylate: Similar structure but with a nitro group instead of bromine.
Uniqueness
Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other substituents. The bromine atom also provides a handle for further functionalization through substitution reactions.
Properties
IUPAC Name |
methyl 5-[(4-bromophenyl)sulfonylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO5S/c1-18-13(15)12-7-4-10(19-12)8-20(16,17)11-5-2-9(14)3-6-11/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHARQTPSVLQNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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